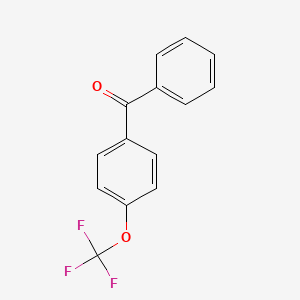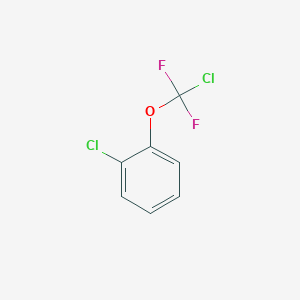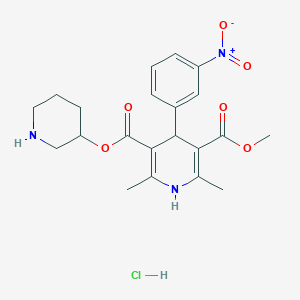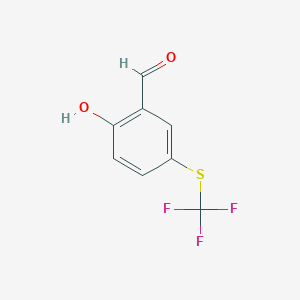
5-(2-Methoxyphenyl)-1-pentene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyphenyl)-1-pentene (also known as 5-Methoxyphenylpent-1-ene or 5-MPP) is an organic compound that is widely used in scientific research due to its high purity (97%) and its versatile properties. This compound has been studied for its various applications, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
5-MPP has been used in a variety of scientific applications, including as a substrate in enzymatic reactions, as a starting material in the synthesis of other compounds, and as a model compound in the study of organic reactions. It has also been used in the study of the structure and function of enzymes, as well as in the investigation of the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 5-MPP is not yet fully understood. However, it is known that 5-MPP can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 5-MPP can act as an activator of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
5-MPP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-MPP has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, 5-MPP has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-MPP in lab experiments is its high purity (97%) and its versatility. Additionally, 5-MPP is easy to obtain and can be synthesized from readily available starting materials. However, one limitation of 5-MPP is that it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future of 5-MPP is promising, as it has a variety of potential applications in scientific research. For example, 5-MPP could be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes. Additionally, 5-MPP could be used in the synthesis of other compounds, such as pharmaceuticals. Finally, 5-MPP could be used to study the biochemical and physiological effects of drugs.
Synthesemethoden
5-MPP can be synthesized from the reaction of 2-methoxyphenylmagnesium bromide and 1-pentene in the presence of anhydrous tetrahydrofuran (THF) as the solvent. The reaction is carried out at room temperature and the yield of the product is typically over 90%. The resulting product is then purified by column chromatography using a silica gel column, resulting in a pure product with a purity of 97%.
Eigenschaften
IUPAC Name |
1-methoxy-2-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3,6-7,9-10H,1,4-5,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBKCURTWCZWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
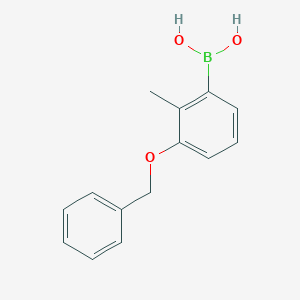
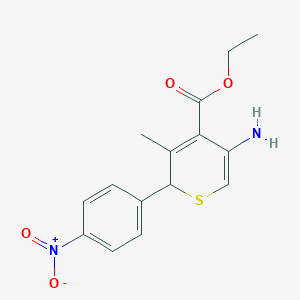
![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)

